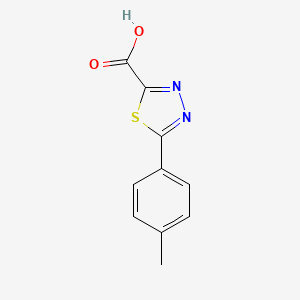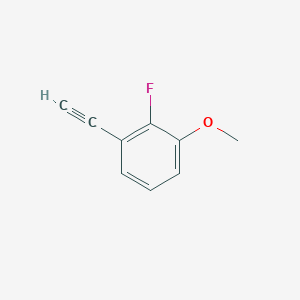![molecular formula C14H16ClN3 B1406202 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine CAS No. 1780326-95-5](/img/structure/B1406202.png)
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine
Overview
Description
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine, also known as 4CPP, is a synthetic compound with potential applications in scientific research and laboratory experiments. 4CPP is a member of the piperidine family, which is a group of cyclic organic compounds that are derived from piperidine and contain a six-membered nitrogen-containing ring. 4CPP has a molecular weight of 222.7 g/mol and a melting point of 134-136°C. It is a colourless, odourless solid with a solubility in water of 0.03 g/L.
Scientific Research Applications
Pharmaceuticals: Antihistamines and Antipsychotics
The piperidine structure is a common motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. Compounds with the piperidine moiety, such as our subject compound, are found in antihistamines and antipsychotic medications. These compounds can modulate neurotransmitter activity in the brain, providing relief from symptoms of allergies and mental health disorders .
Antiparasitic and Antifungal Applications
Piperidine derivatives are also utilized in the treatment of parasitic and fungal infections. Their mode of action typically involves interfering with the life cycle of the parasites or inhibiting the growth of fungal cells, thereby providing an effective treatment option for such infections .
Antibacterial and Antiviral Agents
The structural features of “4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine” contribute to its potential use as an antibacterial and antiviral agent. By disrupting the replication process of bacteria and viruses, these compounds can serve as a basis for developing new treatments against infectious diseases .
Anti-inflammatory and Anticoagulant Effects
Inflammation and blood clotting are complex physiological processes that can be modulated by piperidine derivatives. The subject compound may have applications in reducing inflammation and preventing blood clots, which is beneficial in treating various inflammatory disorders and conditions that require anticoagulation .
Antitumor and Antidiabetic Properties
Research has indicated that certain piperidine derivatives exhibit antitumor and antidiabetic activities. They can play a role in cancer therapy by inhibiting tumor growth and in diabetes management by affecting insulin release or glucose metabolism .
Neurodegenerative Disease Treatment
Compounds with the piperidine structure, including “4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine”, are being explored for their therapeutic potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. They may influence various pathways involved in these diseases, offering hope for new treatment strategies .
Psychoactive Substance Research
Interestingly, piperidine derivatives are also studied for their psychoactive properties. While some are used in a controlled manner for therapeutic purposes, others are investigated for their potential misuse as recreational drugs .
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, the subject compound can be used as a building block for synthesizing a wide range of other chemical entities. Its reactivity and structural features make it a valuable compound for creating complex molecules with diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine are Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its targets, mapk1 and mapk10, which are key components of cellular signaling pathways . The interaction with these targets can lead to various changes in cellular processes.
Biochemical Pathways
Given its interaction with mapk1 and mapk10, it is likely that it influences the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its interaction with mapk1 and mapk10, it may influence various cellular processes, including cell growth, differentiation, and response to external stress .
properties
IUPAC Name |
4-[4-(3-chlorophenyl)pyrazol-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKTKCZSGCJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





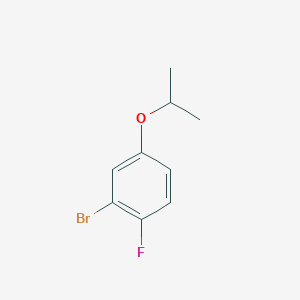
![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)
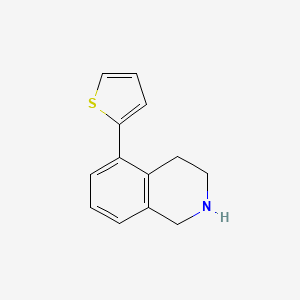
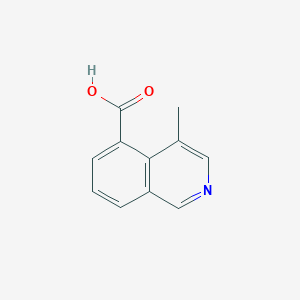
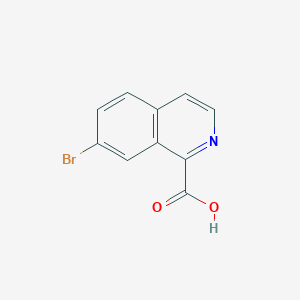
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)
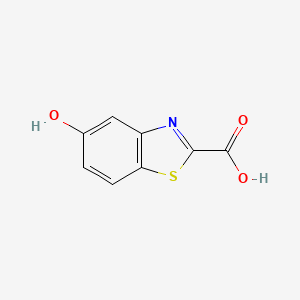

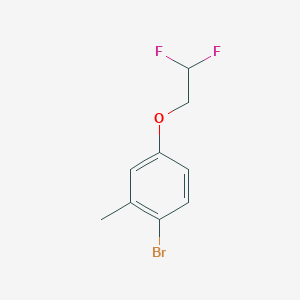
![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)
